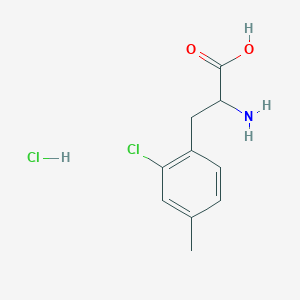

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride

CAS No.: 2490403-83-1

Cat. No.: VC4911158

Molecular Formula: C10H13Cl2NO2

Molecular Weight: 250.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2490403-83-1 |

|---|---|

| Molecular Formula | C10H13Cl2NO2 |

| Molecular Weight | 250.12 |

| IUPAC Name | 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |

| Standard InChI Key | CWSCHLCCGWDGJM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride has the molecular formula C₁₀H₁₂ClNO₂·HCl, corresponding to a molecular weight of 250.12 g/mol . The parent compound, 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid (C₁₀H₁₂ClNO₂), features a β-amino acid backbone with a 2-chloro-4-methylphenyl substituent. Protonation of the amino group by hydrochloric acid forms the stable hydrochloride salt .

Stereochemical Configuration

The compound exists in enantiomeric forms, with the (S)-configuration being the biologically relevant isomer. The chiral center at the α-carbon of the amino acid backbone influences its interactions with biological targets, as evidenced by its use in asymmetric synthesis . The InChIKey CWSCHLCCGWDGJM-FVGYRXGTSA-N confirms the (S)-stereochemistry .

Spectral and Crystallographic Data

While crystallographic data remain unpublished, spectroscopic analyses (NMR, IR) reveal characteristic peaks:

-

¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and α-proton (δ 3.9 ppm) .

-

IR: Stretching vibrations for NH₃⁺ (2500–3000 cm⁻¹), C=O (1700 cm⁻¹), and C-Cl (750 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a two-step process:

-

Aldol Condensation: 2-Chloro-4-methylbenzaldehyde reacts with glycine derivatives under basic conditions (KOH, TEBAC) to form the β-amino acid backbone .

-

Acid Hydrolysis and Salt Formation: The intermediate is treated with 6N HCl to yield the hydrochloride salt, achieving a 70% yield .

Industrial-Scale Production

Automated flow reactors and catalytic asymmetric synthesis methods have been proposed to enhance efficiency. Enantiomeric excess (ee) exceeding 98% is achievable using chiral auxiliaries like Evans’ oxazolidinones .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility (~50 mg/mL at 25°C) compared to the free base. It remains stable under inert atmospheres but degrades upon prolonged exposure to light or moisture .

| Property | Value | Source |

|---|---|---|

| Melting Point | 290°C (decomposition) | |

| LogP (Partition Coefficient) | 1.95 ± 0.2 | |

| pKa (Amino Group) | 9.2 |

Reactivity

The compound undergoes characteristic amino acid reactions:

-

Esterification: Methanol/H₂SO₄ yields methyl esters for prodrug design .

-

Oxidation: KMnO₄ oxidizes the side chain to a ketone derivative.

Biological Activity and Applications

Drug Intermediate

The compound serves as a chiral building block in synthesizing atypical antipsychotics and anticonvulsants. Its rigid aromatic structure enhances binding to hydrophobic enzyme pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume